4-Chloro-6-((dimethylamino)methyl)picolinonitrile
CAS No.:
Cat. No.: VC15978273
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClN3 |
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Molecular Weight | 195.65 g/mol |
IUPAC Name | 4-chloro-6-[(dimethylamino)methyl]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C9H10ClN3/c1-13(2)6-9-4-7(10)3-8(5-11)12-9/h3-4H,6H2,1-2H3 |
Standard InChI Key | ZETCZENSOLGRCD-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC1=NC(=CC(=C1)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Key properties derived from supplier documentation and computational predictions include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₀ClN₃ |
Molecular Weight | 195.65 g/mol |
Purity | ≥98% (HPLC) |
Storage Conditions | 2–8°C in inert atmosphere |
Predicted LogP (iLOGP) | 1.45 |
Topological Polar Surface Area | 36.78 Ų |
These parameters suggest moderate lipophilicity and solubility in polar aprotic solvents, though experimental solubility data remain unreported .
Synthetic Methodologies
Bromination-Amination Sequence
A common strategy for introducing dimethylaminomethyl groups involves:
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Bromination: Reacting 4-chloropicolinonitrile with N-bromosuccinimide (NBS) under radical initiation to generate a bromomethyl intermediate.
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Amination: Treating the brominated product with dimethylamine to substitute the bromide with a dimethylamino group .
This method mirrors the synthesis of 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, where NBS and AIBN in carbon tetrachloride yielded a 70% brominated product .
Direct Functionalization
Alternative approaches may employ:
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Mannich Reaction: Condensing formaldehyde and dimethylamine with a pre-chlorinated picolinonitrile precursor.
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Metal-Catalyzed Coupling: Utilizing palladium or copper catalysts to install the dimethylaminomethyl group via cross-coupling .
Purification and Characterization
Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/hexanes, as demonstrated in related pyridine syntheses . Final characterization likely combines LC-MS for molecular weight confirmation and ¹H/¹³C NMR for structural elucidation.
Research Gaps and Future Directions
Unexplored Synthetic Routes
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Microwave-Assisted Synthesis: Could reduce reaction times for bromination/amination steps.
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Biocatalytic Methods: Enzymatic installation of the dimethylaminomethyl group might improve regioselectivity.
Biological Screening
Priority areas include:
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Antimicrobial Assays: Testing against Gram-positive/negative bacteria and fungi.
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Cancer Cell Line Profiling: Focus on kinase-driven malignancies (e.g., non-small cell lung cancer).
Computational Modeling
DFT studies could predict:
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Reaction Barriers: For proposed synthetic pathways.
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Drug-Likeness: ADMET profiles using QSAR models.
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